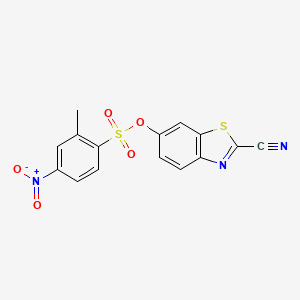![molecular formula C36H43N3O8 B12619769 N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine is a complex organic compound with a unique structure that combines elements of furochromen and peptide chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine typically involves multiple steps, starting with the preparation of the furochromen core. This core is synthesized through a series of reactions, including cyclization and oxidation, to form the 7-oxo-7H-furo[3,2-g]chromen structure .
The peptide portion of the molecule is synthesized using standard peptide coupling reactions, where amino acids are sequentially added to form the desired peptide chain. The final step involves coupling the furochromen core with the peptide chain using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the peptide portion and large-scale reactors for the furochromen core synthesis. Purification steps such as chromatography and crystallization would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The furochromen core can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the furochromen core.
Substitution: The peptide portion can undergo substitution reactions to introduce different amino acid residues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and peptide coupling reagents like EDCI and HOBt for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced furochromen derivatives .
Scientific Research Applications
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine involves its interaction with specific molecular targets. The furochromen core can interact with enzymes and receptors, modulating their activity. The peptide portion can facilitate binding to proteins and other biomolecules, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: Shares the furochromen core but lacks the peptide portion.
3-(3-(tert-Butyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine is unique due to its combination of a furochromen core and a peptide chain. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C36H43N3O8 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H43N3O8/c1-8-19(2)30(33(42)38-27(34(43)44)14-22-12-10-9-11-13-22)39-29(41)17-37-28(40)16-24-20(3)23-15-25-26(36(5,6)7)18-46-31(25)21(4)32(23)47-35(24)45/h9-13,15,18-19,27,30H,8,14,16-17H2,1-7H3,(H,37,40)(H,38,42)(H,39,41)(H,43,44)/t19-,27+,30+/m1/s1 |
InChI Key |
DKHISLATJDIBQT-XPDLPCEMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)CC2=C(C3=CC4=C(C(=C3OC2=O)C)OC=C4C(C)(C)C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)CC2=C(C3=CC4=C(C(=C3OC2=O)C)OC=C4C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


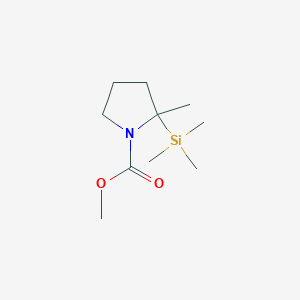
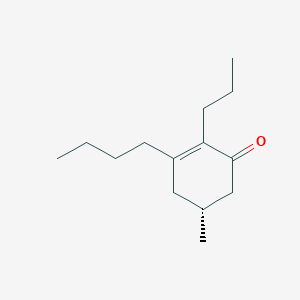
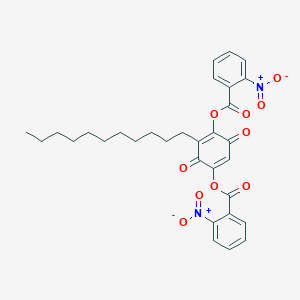
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)
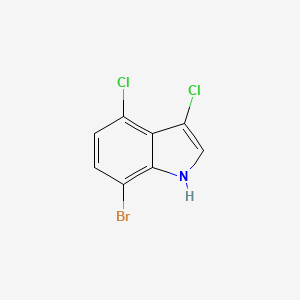
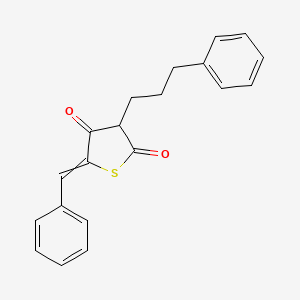
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
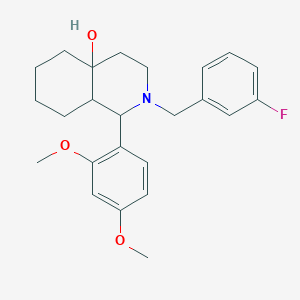
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
